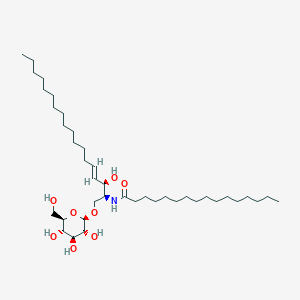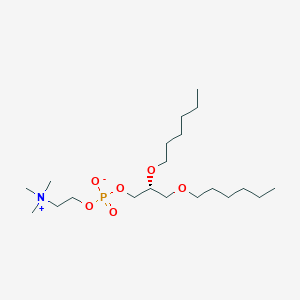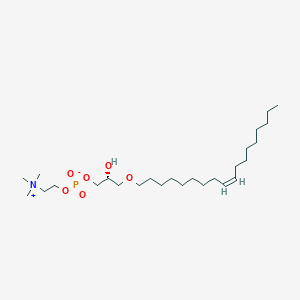
5-(Hydroxymethyl-D2)uracil-6-D1
Overview
Description
5-(Hydroxymethyl)-D2-uracil-6-D1 (HMU-6-D1) is an important biochemical compound with a wide range of applications in scientific research, laboratory experiments, and clinical studies. The compound has been studied extensively in recent years, and its mechanism of action, biochemical and physiological effects, and applications have been identified.
Scientific Research Applications
5-(Hydroxymethyl-D2)uracil-6-D1 has been used in a variety of scientific research applications, including studies of DNA repair and replication, drug metabolism, and cancer biology. The compound has also been used as a tool to study epigenetic mechanisms and to study the effects of epigenetic modifications on gene expression.
Mechanism of Action
5-(Hydroxymethyl-D2)uracil-6-D1 has been shown to act as an inhibitor of DNA methyltransferases, which are enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to DNA. This inhibition of DNA methyltransferases results in a decrease in the amount of DNA methylation, which can lead to changes in gene expression.
Biochemical and Physiological Effects
The inhibition of DNA methyltransferases by 5-(Hydroxymethyl-D2)uracil-6-D1 has been shown to have a variety of biochemical and physiological effects. These effects include changes in gene expression, alterations in chromatin structure, and changes in the epigenetic landscape. These effects can lead to changes in cell proliferation, differentiation, and apoptosis, as well as changes in the expression of proteins involved in cell cycle regulation and other cellular processes.
Advantages and Limitations for Lab Experiments
5-(Hydroxymethyl-D2)uracil-6-D1 has several advantages for laboratory experiments, including its high purity, low cost, and easy synthesis. Additionally, the compound is easy to use and can be stored at room temperature for extended periods of time. However, it should be noted that the compound is toxic in high concentrations and should be handled with caution.
Future Directions
The potential applications of 5-(Hydroxymethyl-D2)uracil-6-D1 are vast, and there are many areas of research that could benefit from further study of this compound. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in clinical studies. Additionally, further research into the effects of 5-(Hydroxymethyl-D2)uracil-6-D1 on epigenetic mechanisms and gene expression could prove beneficial. Finally, further research into the synthesis of 5-(Hydroxymethyl-D2)uracil-6-D1 and other related compounds could lead to the development of new and improved compounds with enhanced properties.
properties
IUPAC Name |
6-deuterio-5-[dideuterio(hydroxy)methyl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10)/i1D,2D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBGXEHEIRGOBU-APAIHEESSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=O)NC(=O)N1)C([2H])([2H])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(2R)-3-Hexadecanoyloxy-2-tricosa-10,12-diynoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B3044085.png)






![N-[9-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B3044097.png)
